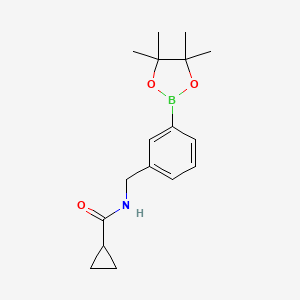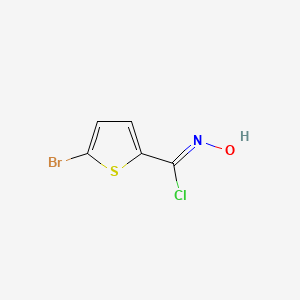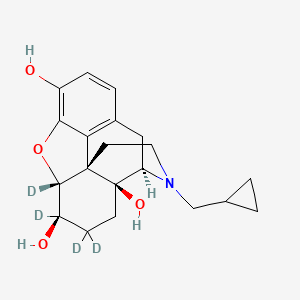
a-Amino-3-nitro-g-oxo-benzenebutanoic acid HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a-Amino-3-nitro-g-oxo-benzenebutanoic acid HCl is a chemical compound with the molecular formula C10H11ClN2O5. It is known for its unique structure, which includes an amino group, a nitro group, and a keto group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of a-Amino-3-nitro-g-oxo-benzenebutanoic acid HCl typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
a-Amino-3-nitro-g-oxo-benzenebutanoic acid HCl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives, hydroxyl derivatives, and substituted benzene rings .
Scientific Research Applications
a-Amino-3-nitro-g-oxo-benzenebutanoic acid HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of a-Amino-3-nitro-g-oxo-benzenebutanoic acid HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- a-Amino-3-nitro-g-oxo-benzenebutanoic acid
- a-Amino-3-nitro-g-oxo-benzenebutanoic acid sodium salt
- a-Amino-3-nitro-g-oxo-benzenebutanoic acid potassium salt
Uniqueness
What sets a-Amino-3-nitro-g-oxo-benzenebutanoic acid HCl apart from these similar compounds is its hydrochloride salt form, which enhances its stability and solubility, making it more suitable for various applications in research and industry .
Properties
Molecular Formula |
C10H11ClN2O5 |
|---|---|
Molecular Weight |
274.66 g/mol |
IUPAC Name |
2-amino-4-(3-nitrophenyl)-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H10N2O5.ClH/c11-8(10(14)15)5-9(13)6-2-1-3-7(4-6)12(16)17;/h1-4,8H,5,11H2,(H,14,15);1H |
InChI Key |
PSVXWCMIJZPXLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[2-acetamido-6-hydroxy-1-oxo-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12066011.png)
![[1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12066018.png)





![N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12066049.png)


![Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12066063.png)

![6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,5-dimethyl-4H-pyrimidin-2-one](/img/structure/B12066069.png)

